molecular formula C6H4N4O2S B12347957 2-methylsulfanyl-1H-purine-6,8-dione

2-methylsulfanyl-1H-purine-6,8-dione

Cat. No.: B12347957
M. Wt: 196.19 g/mol
InChI Key: GCNBISGXNTVENO-UHFFFAOYSA-N
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Description

2-methylsulfanyl-1H-purine-6,8-dione is a chemical compound with the molecular formula C6H6N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-1H-purine-6,8-dione typically involves the introduction of a methylsulfanyl group to the purine ring. One common method involves the reaction of 6,8-dioxopurine with methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-1H-purine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form derivatives with different oxidation states.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

2-methylsulfanyl-1H-purine-6,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-1H-purine-6,8-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfanyl-1H-purine-6,8-dione is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H4N4O2S

Molecular Weight

196.19 g/mol

IUPAC Name

2-methylsulfanyl-1H-purine-6,8-dione

InChI

InChI=1S/C6H4N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H,8,9,10,11,12)

InChI Key

GCNBISGXNTVENO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=O)N=C2C(=O)N1

Origin of Product

United States

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